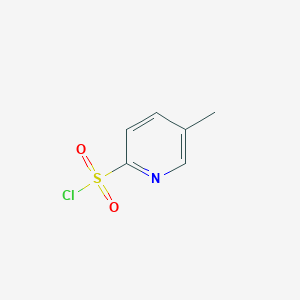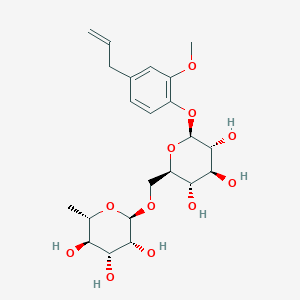
1-Methyl-2-(trifluoromethyl)benzimidazole
Overview
Description
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound . It is a suitable reagent used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .
Synthesis Analysis
The synthesis of this compound involves the reaction of the appropriate 1,2-phenylenediamine with 1.6 equivalents of CF3COOH and one drop of concentrated HCl. This mixture is heated under reflux in a nitrogen atmosphere for 4 hours . A new and efficient method has also been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F3N2 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of its antibacterial and antifungal activities . The synthesized molecules were subjected to molecular docking studies with a crystal structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) coming through Mycobacterium tuberculosis in composite with fluconazole .
Scientific Research Applications
Antioxidant Properties : Benzimidazole derivatives, including 1-Methyl-2-(trifluoromethyl)benzimidazole, have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver. These compounds have shown promising results, outperforming traditional antioxidants like butylated hydroxytoluene (BHT) in some cases (Kuş et al., 2004).
Anti-parasitic and Anti-nematode Activities : Benzimidazole derivatives exhibit significant biological effects against various protozoa and the nematode Trichinella spiralis. These compounds have demonstrated nanomolar activities against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives also show in vivo efficacy against T. spiralis (Hernández‐Luis et al., 2010).
Anti-tubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have been synthesized and investigated for their biological activities, including anti-tubercular and antimicrobial effects. These compounds have shown promising activity against tuberculosis and various microbial infections (Maste et al., 2011).
DNA Interaction and Cytotoxicity : New benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their ability to interact with DNA and induce cytotoxicity. These compounds effectively bind DNA through intercalative mode and exhibit substantial in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015).
DNA Topoisomerase Inhibition : Several 1H-benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, a crucial enzyme in DNA replication and cell division. These compounds have shown potent inhibitory effects on mammalian type I DNA topoisomerase (Alpan et al., 2007).
Corrosion Inhibition : Benzimidazole derivatives, including this compound, have been theoretically studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) calculations support their efficacy in this application (Obot & Obi-Egbedi, 2010).
Anticancer Agents : The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP), has been developed for cancer treatment. This compound exhibits excellent enzyme potency and cellular efficacy, and has entered human clinical trials (Penning et al., 2009).
Mechanism of Action
Target of Action
1-Methyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects
Mode of Action
Benzimidazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present on the benzimidazole core . For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization in parasitic worms, leading to their death .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, benzimidazoles that target tubulin disrupt microtubule formation, affecting cell division and other cellular processes .
Pharmacokinetics
The molecular weight of this compound is 2001605 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Safety and Hazards
Future Directions
The future directions for the study of 1-Methyl-2-(trifluoromethyl)benzimidazole involve the discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as potential ferroptosis inducers . This is achieved by phenotypic screenings and the design and synthesis of a series of analogs to improve activity .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been extensively studied for their interactions with various biomolecules . The presence of a trifluoromethyl group could potentially influence these interactions, but specific enzymes, proteins, or other biomolecules that 1-Methyl-2-(trifluoromethyl)benzimidazole interacts with are not currently known .
Cellular Effects
Some benzimidazole derivatives have shown potential anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines
Molecular Mechanism
The reaction of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents
Temporal Effects in Laboratory Settings
It has a melting point of 95-96°C , suggesting it is stable under normal laboratory conditions. Long-term effects on cellular function observed in in vitro or in vivo studies are not currently known.
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYRNSRLGCTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334490 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-46-3 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)




![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)


